

Application Notes and Protocols for L929 Cell Culture

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Compound of Interest

Compound Name: L9

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These application notes provide detailed protocols for the culture of the **L929** mouse fibroblast cell line (ATCC CCL-1), a robust and versatile cell line used extensively in cytotoxicity assays, as a source of L-cell conditioned medium (LCCM) for macrophage differentiation, and in various other cell-based assays.

I. Cell Line Characteristics

L929 cells were one of the first cell lines to be established in continuous culture.^[1] They are adherent, fibroblast-like cells derived from the subcutaneous connective tissue of a C3H/An mouse.^[1]

Characteristic	Description
Morphology	Fibroblast-like
Growth Properties	Adherent
Doubling Time	Approximately 25-36 hours ^[1]
Tumorigenic	Yes, in immunosuppressed mice

II. L929 Cell Culture Media

L929 cells are adaptable and can be cultured in various basal media.^[1] The choice of serum is also flexible, with both Fetal Bovine Serum (FBS) and Horse Serum (HS) being suitable.

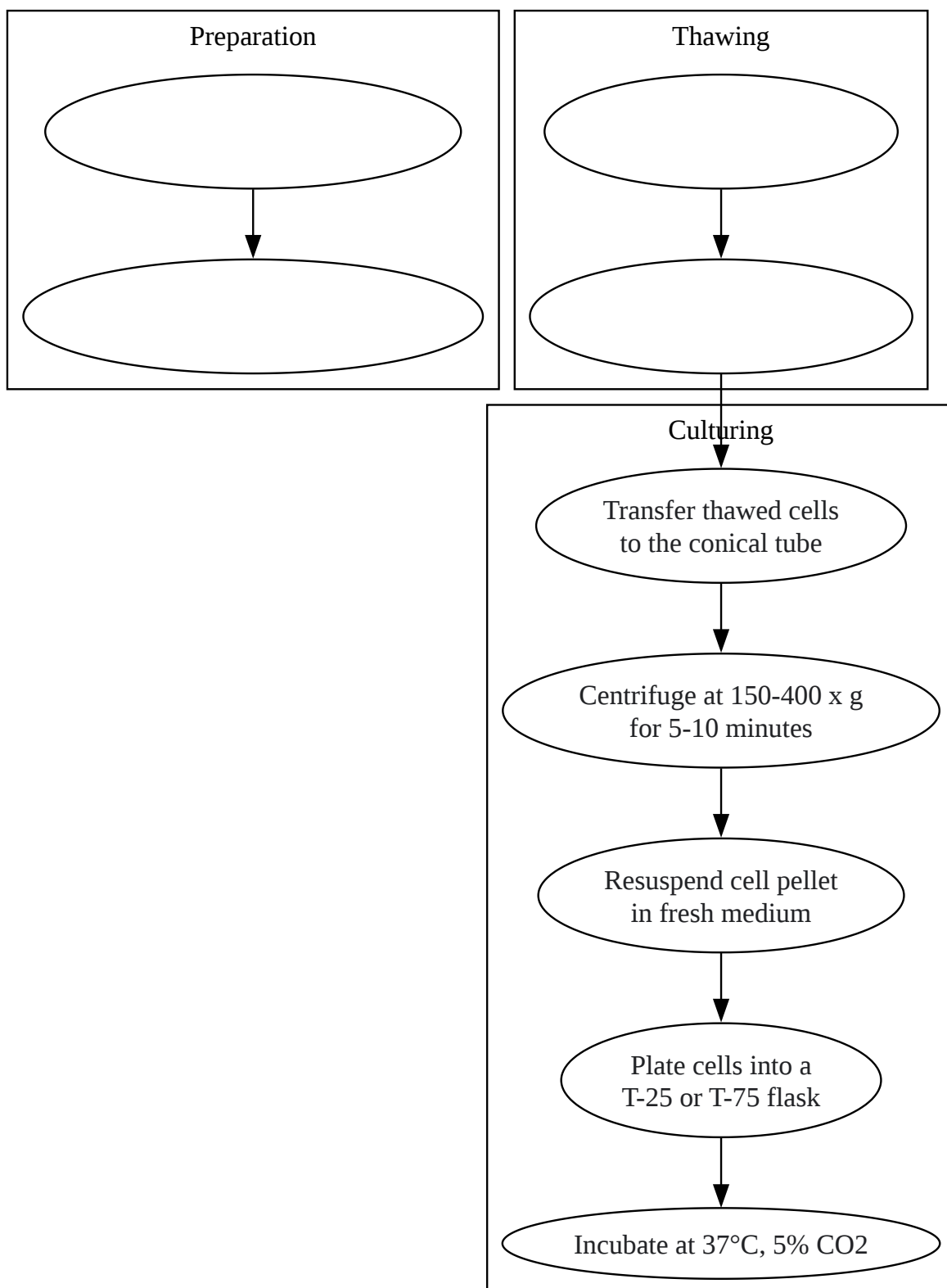
Table 1: Recommended Media Formulations for **L929** Cell Culture

Component	Formulation 1 (Standard)	Formulation 2 (Alternative)
Basal Medium	DMEM, high glucose	Eagle's Minimum Essential Medium (EMEM) ^[2]
Serum	10% Fetal Bovine Serum (FBS), heat-inactivated	10% Horse Serum (HS) ^[2]
Supplements	1% Penicillin-Streptomycin, 2 mM L-Glutamine	1% Penicillin-Streptomycin, 2 mM L-Glutamine
Incubation Conditions	37°C, 5% CO ₂ ^{[3][4][5]}	37°C, 5% CO ₂ ^{[3][4][5]}

Experimental Protocols

A. Protocol for Thawing Cryopreserved **L929** Cells

This protocol outlines the steps for reviving cryopreserved **L929** cells to initiate a culture.



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Caption: TNF- α binding to TNFR1 initiates a signaling cascade leading to the activation and nuclear translocation of NF- κ B.

Pathway Description:

- **Ligand Binding and Receptor Trimerization:** Tumor Necrosis Factor-alpha (TNF- α) binds to its receptor, TNFR1, on the cell surface, inducing receptor trimerization. [6][7]2. **Formation of Complex I:** The intracellular death domain of TNFR1 recruits the adaptor protein TRADD (TNFR-associated death domain). [6][8]TRADD then serves as a scaffold to recruit other signaling molecules, including TRAF2 (TNF receptor-associated factor 2) and RIP1 (Receptor-Interacting Protein 1), forming Complex I. [7]3. **Activation of the IKK Complex:** TRAF2 and RIP1 are essential for the activation of the I κ B kinase (IKK) complex, which consists of the catalytic subunits IKK α and IKK β , and the regulatory subunit NEMO (IKK γ). [7]4. **Phosphorylation and Degradation of I κ B:** The activated IKK complex phosphorylates the inhibitory protein I κ B α . [9]This phosphorylation marks I κ B α for ubiquitination and subsequent degradation by the 26S proteasome. [9]5. **NF- κ B Translocation and Gene Expression:** The degradation of I κ B α releases the NF- κ B dimer (typically p50/p65), which then translocates to the nucleus. [9]In the nucleus, NF- κ B binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in inflammation, immunity, and cell survival.

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